

spectroscopic comparison of 3-Fluoro-5-hydroxybenzoic acid and its precursors

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Compound of Interest

Compound Name: 3-Fluoro-5-hydroxybenzoic acid

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Spectroscopic Comparison: 3-Fluoro-5-hydroxybenzoic Acid and Its Precursors

A detailed analysis of the spectral characteristics of **3-Fluoro-5-hydroxybenzoic acid** in comparison to its synthetic precursors, 3,5-dihydroxybenzoic acid and 3-fluoro-5-bromobenzoic acid, provides valuable insights for researchers and professionals in drug development. This guide summarizes key spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

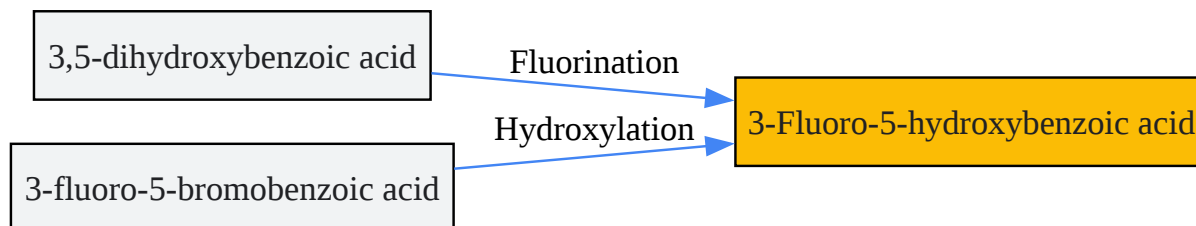
Introduction

3-Fluoro-5-hydroxybenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its spectroscopic signature in relation to its precursors is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents a comparative analysis of the spectroscopic data for **3-Fluoro-5-hydroxybenzoic acid** and two of its common precursors: 3,5-dihydroxybenzoic acid and 3-fluoro-5-bromobenzoic acid.

Synthetic Pathway Overview

The synthesis of **3-Fluoro-5-hydroxybenzoic acid** can be conceptualized as originating from precursors that possess the core benzoic acid structure with different substituents at the 3 and

5 positions. The following diagram illustrates the relationship between the target molecule and its precursors.



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Caption: Synthetic relationship between precursors and **3-Fluoro-5-hydroxybenzoic acid**.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **3-Fluoro-5-hydroxybenzoic acid** and its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) ppm and Multiplicity
3-Fluoro-5-hydroxybenzoic acid	Data not available in published literature.	
3-fluoro-5-bromobenzoic acid	CD_3OD	6.31 (dt, $J = 8.08, 2.02$ Hz, 1H), 6.37-6.43 (m, 1H), 6.68 (s, 1H)[1]
3,5-dihydroxybenzoic acid	$\text{DMSO}-d_6$	6.3 (d, 2H), 6.6 (t, 1H), 9.5 (s, 2H, -OH), 12.5 (s, 1H, -COOH)

Table 2: ^{13}C NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) ppm
3-Fluoro-5-hydroxybenzoic acid	Data not available in published literature.	
3-fluoro-5-bromobenzoic acid	Data not available in published literature.	
3,5-dihydroxybenzoic acid	DMSO-d ₆	167.3, 158.4 (2C), 132.8, 108.5, 108.2 (2C)

Table 3: ¹⁹F NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) ppm
3-Fluoro-5-hydroxybenzoic acid	Data not available in published literature.	
3-fluoro-5-bromobenzoic acid	Data not available in published literature.	
3,5-dihydroxybenzoic acid	Not Applicable	

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands

Compound	Sample Prep	Key Absorption Bands (cm ⁻¹)
3-Fluoro-5-hydroxybenzoic acid	Data not available in published literature.	
3-fluoro-5-bromobenzoic acid	Data not available in published literature.	
3,5-dihydroxybenzoic acid	KBr Pellet	3500-3300 (O-H stretch, broad), 3070 (Ar C-H stretch), 1680 (C=O stretch), 1600, 1470 (C=C stretch)

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data

Compound	Ionization Mode	[M-H] ⁻ (m/z)	Key Fragmentation Ions (m/z)
3-Fluoro-5-hydroxybenzoic acid	ESI ⁻	155.0	Data not available in published literature.
3-fluoro-5-bromobenzoic acid	ESI ⁻	216.9, 218.9	Data not available in published literature.
3,5-dihydroxybenzoic acid	ESI ⁻	153.0	109.0 ([M-H-CO ₂] ⁻)

Experimental Protocols

The following are general protocols for the spectroscopic techniques mentioned in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

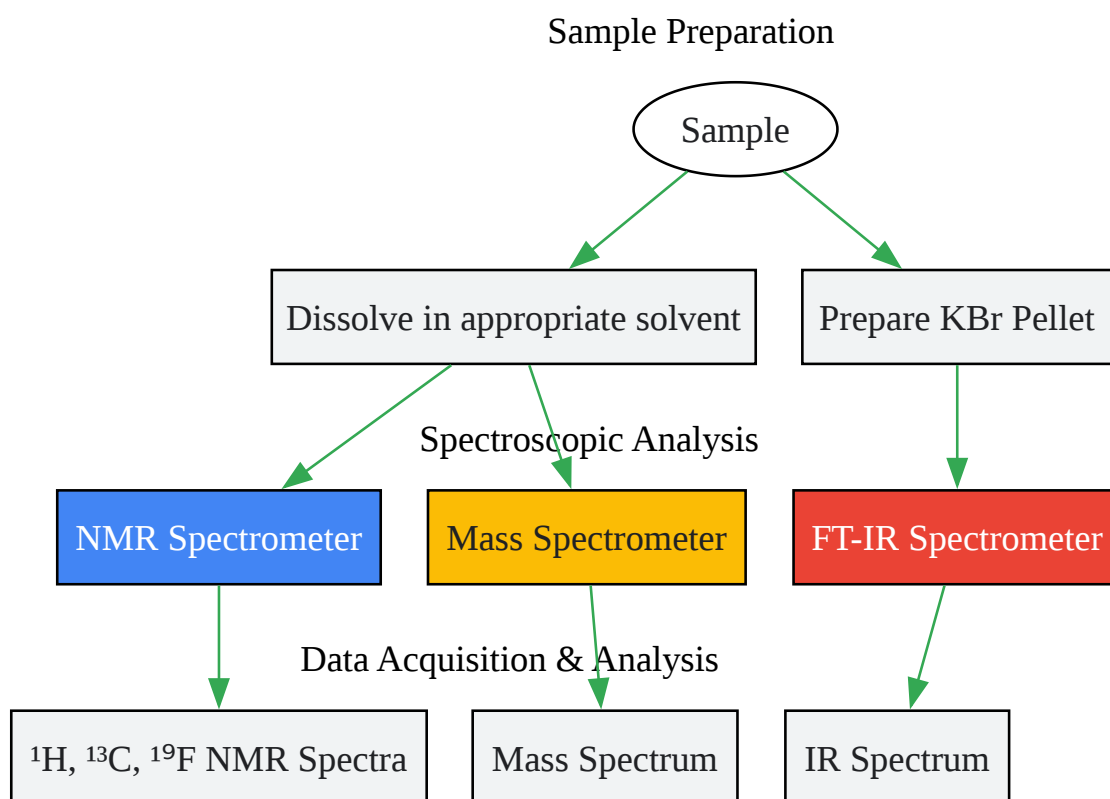
For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electrospray ionization (ESI) source in negative ion mode. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The mass-to-charge ratio (m/z) of the deprotonated molecule [M-H]⁻ and its fragment ions are recorded.

Experimental Workflow

The following diagram outlines the general workflow for the spectroscopic analysis of the benzoic acid derivatives.



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Caption: General workflow for spectroscopic analysis.

Conclusion

This guide provides a comparative overview of the available spectroscopic data for **3-Fluoro-5-hydroxybenzoic acid** and its precursors. While comprehensive experimental data for **3-Fluoro-5-hydroxybenzoic acid** and 3-fluoro-5-bromobenzoic acid is not widely available in public databases, the provided information for 3,5-dihydroxybenzoic acid serves as a valuable reference. The detailed experimental protocols and workflows offer a practical guide for researchers conducting similar spectroscopic analyses. Further research to obtain and publish

the complete spectroscopic profile of **3-Fluoro-5-hydroxybenzoic acid** would be highly beneficial to the scientific community.

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References

- 1. 3-Bromo-5-fluorobenzoic acid | 176548-70-2 [chemicalbook.com]
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